REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([O:8][CH3:9])([CH3:7])[C:4](=[O:6])[CH3:5].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14].[Na].Cl.NC(N)=N>C(O)C>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:5][C:4](=[O:6])[C:3]([O:8][CH3:9])([O:2][CH3:1])[CH3:7] |f:3.4,^1:17|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)=O)(C)OC
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
solid
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 110° C. for 30 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled (115° C., 1 mmHg) thus obtaining 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(C(C)(OC)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 151.6 mmol | |
AMOUNT: MASS | 28.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |